molecular formula C27H27ClF3N5O3 B608305 Rodatristat CAS No. 1673568-73-4

Rodatristat

Numéro de catalogue B608305
Numéro CAS: 1673568-73-4
Poids moléculaire: 561.99
Clé InChI: ZNSPHKJFQDEABI-NZQKXSOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rodatristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2, with IC50 values of 33 nM and 7 nM, respectively . It shows robust reduction of intestinal serotonin (5-HT) levels in mice . It is currently in Phase IIb development for the treatment of pulmonary arterial hypertension (PAH) .


Molecular Structure Analysis

Rodatristat has a molecular formula of C27H27ClF3N5O3 . Its exact mass is 561.18 and its molecular weight is 561.990 . The 2D structure of Rodatristat can be found in the IUPHAR/BPS Guide to Pharmacology .


Chemical Reactions Analysis

Rodatristat ethyl targets peripheral serotonin (5HT) biosynthesis . In healthy subjects, maximal reductions in plasma and urine 5-HIAA (a biomarker of 5HT levels) were achieved by 7 days of Rodatristat ethyl treatment . Doses of ≥300 mg BID achieved 40% reduction in urine 5-HIAA associated with efficacy in rat monocrotaline and SUGEN hypoxia PAH models .


Physical And Chemical Properties Analysis

Rodatristat has a molecular formula of C27H27ClF3N5O3 and a molecular weight of 561.98 . It is a potent tryptophan hydroxylase 1 (TPH1) and TPH2 inhibitor .

Applications De Recherche Scientifique

Treatment of Pulmonary Arterial Hypertension (PAH)

Rodatristat Ethyl is being studied as a potential treatment for PAH . A dose-ranging, randomized, double-blind, placebo-controlled, multicenter study evaluated the effect of Rodatristat Ethyl from baseline on pulmonary vascular resistance as measured at right heart catheterization . The study enrolled patients in the USA, Canada, and Europe .

Reduction of Peripheral Serotonin

Rodatristat targets peripheral serotonin (5HT) biosynthesis and is in Phase IIb development for PAH . Upregulated 5HT signaling in the lung drives pulmonary artery smooth muscle cell proliferation and vascular remodeling in PAH .

Inhibition of Tryptophan Hydroxylase (TPH)

Rodatristat (KAR5417) inhibits both isoforms of L-Tryptophan hydroxylase (TPH) . The TPH enzymes are responsible for the biosynthesis of 5-HT . TPH1 is expressed by intestinal enterochromaffin cells where most peripheral 5-HT is formed, and THP2 is exclusively expressed in the CNS and generates 5-HT in the brain .

Treatment of Essential Hypertension

Rodatristat Ethyl is being studied for the treatment of essential hypertension that is actively treated .

Reduction of Serotonin Biosynthesis

Rodatristat achieved dose-dependent reductions in serotonin synthesis in healthy subjects . A target 40% reduction associated with efficacy in rat PAH models was achieved by day 7 for RE doses ≥300mg BID .

Safety and Tolerability in Clinical Trials

Rodatristat has been evaluated for safety, tolerability, and pharmacokinetics after repeated oral daily dosing . It was generally well tolerated and achieved meaningful reductions in serotonin biosynthesis, supporting progression to Phase 2 studies in PAH .

Mécanisme D'action

Rodatristat

, also known as KAR5417 , is a potent inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2 . Here is an overview of its mechanism of action:

    Target of Action

    Rodatristat primarily targets tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2) . These enzymes play a crucial role in the biosynthesis of serotonin, a neurotransmitter that regulates various physiological processes.

    Mode of Action

    Rodatristat interacts with TPH1 and TPH2, inhibiting their activity . This inhibition results in a robust reduction of serotonin levels, particularly in the intestines .

    Biochemical Pathways

    By inhibiting TPH1 and TPH2, Rodatristat disrupts the serotonin biosynthesis pathway

    Pharmacokinetics

    It is known that rodatristat is orally administered .

    Result of Action

    The primary molecular effect of Rodatristat’s action is a decrease in serotonin levels . This can lead to various cellular effects, given the role of serotonin in numerous physiological processes.

Orientations Futures

Rodatristat is currently in Phase IIb development for the treatment of pulmonary arterial hypertension (PAH) . The ELEVATE 2 trial (NCT04712669) is a phase II, randomized, double-blind, placebo-controlled trial that is currently recruiting .

Propriétés

IUPAC Name

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPHKJFQDEABI-NZQKXSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rodatristat

CAS RN

1673568-73-4
Record name Rodatristat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RODATRISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.